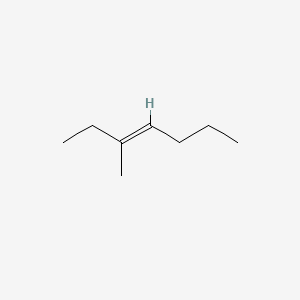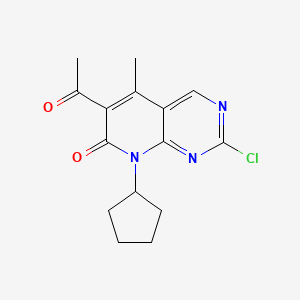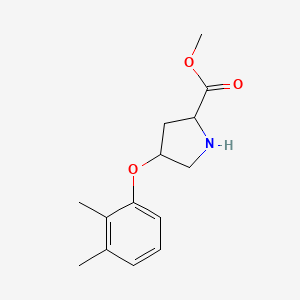
3-Methyl-3-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-3-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-3-heptanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction proceeds through the formation of a carbanion intermediate, which then attacks the methyl iodide to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using a catalyst such as zeolites at high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, treatment with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can lead to the formation of diols.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon (Pd/C) can convert the double bond to a single bond, yielding 3-methylheptane.
Substitution: The compound can also participate in electrophilic addition reactions. For instance, hydrohalogenation with hydrogen bromide (HBr) can produce 3-bromo-3-methylheptane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Hydrogen bromide (HBr), sulfuric acid (H2SO4)
Major Products:
Oxidation: Diols
Reduction: 3-Methylheptane
Substitution: 3-Bromo-3-methylheptane
科学研究应用
3-Methyl-3-heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. It is also used as a monomer in the synthesis of polymers and copolymers.
作用机制
The mechanism of action of 3-methyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: The double bond can be oxidized by reagents like potassium permanganate, leading to the formation of diols through the addition of hydroxyl groups.
相似化合物的比较
3-Methyl-3-heptene can be compared with other similar compounds, such as:
3-Methyl-2-heptene: This isomer has the double bond between the second and third carbon atoms, resulting in different reactivity and physical properties.
3-Methyl-1-heptene: This isomer has the double bond at the terminal position, which also affects its chemical behavior.
3-Methylheptane: The fully saturated analog of this compound, lacking the double bond, and thus exhibiting different reactivity.
Uniqueness: The unique positioning of the double bond and the methyl group in this compound gives it distinct reactivity compared to its isomers. This makes it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
51886-28-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(E)-3-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |
InChI 键 |
AAUHUDBDDBJONC-BQYQJAHWSA-N |
手性 SMILES |
CCC/C=C(\C)/CC |
规范 SMILES |
CCCC=C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)



![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)

![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)


